2-amino-N-benzyl-2-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-benzyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFFDAQFQPIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Biological Activities and Molecular Mechanisms of 2 Amino N Benzyl 2 Phenylacetamide Derivatives
In Vitro Biological Activity Profiling
The in vitro evaluation of 2-amino-N-benzyl-2-phenylacetamide derivatives has unveiled their capacity to interact with a range of biological targets, including enzymes, receptors, and ion channels, and to elicit specific cellular responses.
Enzyme Inhibition and Modulation Assays
Derivatives of this compound have demonstrated significant inhibitory effects against several key enzymes implicated in various diseases.
One area of investigation has been their potential as anticancer agents through the inhibition of enzymes such as histone deacetylase (HDAC) and Bcr-Abl. Certain derivatives have also been identified as potent inhibitors of c-Src kinase, a protein involved in cancer cell proliferation. scite.ai Specifically, the unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in different cell lines. scite.ai
In the realm of neurodegenerative diseases, N-(Benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of neurotransmitters. scite.ai
Furthermore, a novel series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have been designed and shown to have a remarkable affinity for Factor VIIa, a serine protease involved in the coagulation cascade, suggesting their potential as anticoagulants. ijper.org In vitro anticoagulant activity, evaluated by the prothrombin time, showed that several compounds extended the clotting time. ijper.org
Some derivatives have also been investigated for their anti-inflammatory potential through the inhibition of 15-lipoxygenase-1. farmaciajournal.com A number of phthalimide-based derivatives demonstrated higher potency than the reference compound quercetin. farmaciajournal.com
More recently, with the emergence of new viral threats, 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov Several compounds in this series were found to be potent inhibitors, with IC₅₀ values in the low micromolar range, comparable to the control drug remdesivir. nih.gov
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| N/A | Bcr-Abl | Inhibitory | |
| N/A | Histone Deacetylase (HDAC) | Inhibitory | |
| Thiazolyl N-benzyl-substituted acetamides | c-Src kinase | Inhibition (GI₅₀ = 1.34 - 2.30 μM) | scite.ai |
| N-(Benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamides | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Inhibitory | scite.ai |
| N-phenyl-2-(phenyl-amino) acetamides | Factor VIIa | Anticoagulant activity | ijper.org |
| 2-(1,3-Dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives | 15-Lipoxygenase-1 | Inhibitory | farmaciajournal.com |
Receptor Binding and Ligand-Target Interaction Studies
The interaction of this compound derivatives with various receptors has been a key area of study. For instance, modifications to the phenyl ring of (R)-2-Amino-2-phenylacetamide have been shown to significantly influence its binding affinity and selectivity for the NMDA receptor.
In another line of research, N,N′-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) was identified as a novel chemotype with selective CB2 receptor activity. nih.gov Further optimization of this lead compound led to the development of derivatives with high CB2 binding affinity (Ki of 22–85 nM) and excellent selectivity over the CB1 receptor. nih.gov These compounds were confirmed to be CB2 inverse agonists. nih.gov
Cell-Based Assays for Specific Biological Responses
The biological effects of these derivatives have been further elucidated through various cell-based assays.
Anti-proliferative Effects: Derivatives of this compound have demonstrated significant anti-proliferative activity against a range of cancer cell lines. For example, N-2-(phenylamino) benzamide (B126) derivatives have been identified as novel anti-glioblastoma agents. bohrium.com These compounds exhibited anti-proliferation, anti-migration, and anti-invasion effects in glioblastoma cell lines. bohrium.com Thiazolyl N-benzyl-substituted acetamide derivatives have also shown inhibition of cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. scite.ai Furthermore, 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives have been tested against prostate carcinoma (PC3), colorectal cancer (HT29), and neuroblastoma (SKNMC) cell lines, with some compounds showing potent cytotoxic activity. farmaciajournal.com
Anti-inflammatory Mechanisms: The anti-inflammatory properties of these compounds are also under investigation. ontosight.ai The inhibition of enzymes like 15-lipoxygenase and the potential modulation of inflammatory pathways contribute to this activity. farmaciajournal.com
Antimicrobial Actions: A broad spectrum of antimicrobial activity has been reported for derivatives of this compound. Studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were evaluated for their antibacterial and antifungal activities against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans, with some compounds exhibiting significant activity. nih.gov One study reported an effective concentration (EC₅₀) of 156.7 µM against the bacterium Xanthomonas oryzae. Additionally, 2-phenyl benzimidazole-1-acetamide derivatives have been evaluated for their anthelmintic activity. researchgate.netsrce.hr
Table 2: Cell-Based Biological Responses of this compound Derivatives
| Biological Response | Derivative Class | Cell Lines/Organisms | Observed Effect | Reference |
|---|---|---|---|---|
| Anti-proliferative | N-2-(phenylamino) benzamides | Glioblastoma cell lines (C6, U87MG) | Inhibition of proliferation, migration, and invasion | bohrium.com |
| Anti-proliferative | Thiazolyl N-benzyl-substituted acetamides | HT-29, BT-20, CCRF-CEM | Inhibition of cell proliferation | scite.ai |
| Anti-proliferative | 2-(1,3-Dioxoisoindolin-2-yl)-N-phenyl-acetamides | PC3, HT29, SKNMC | Cytotoxic activity | farmaciajournal.com |
| Antimicrobial | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, C. albicans | Broad-spectrum activity (MIC 1.95 - 500 µg/ml) | nih.gov |
| Antimicrobial | N/A | Xanthomonas oryzae | Antibacterial activity (EC₅₀ = 156.7 µM) |
Modulation of Ion Channels
The ability of this compound derivatives to modulate the activity of ion channels is a significant aspect of their biological profile. Research has identified 2-amino-N-phenylacetamide derivatives as inhibitors of SLACK potassium channels. mdpi.com
Furthermore, primary amino acid derivatives (PAADs), which are structurally related to N'-benzyl 2-substituted 2-amino acetamides, have been shown to modulate Na(+) currents in neuronal cells. researchgate.net Specifically, the introduction of a (3-fluoro)benzyloxy unit to the structure dramatically enhanced the magnitude of Na(+) channel slow inactivation, a mechanism relevant to anticonvulsant activity. researchgate.netcore.ac.uk
Investigation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms underlying the observed biological activities is crucial for the further development of these compounds as therapeutic agents.
Identification and Validation of Molecular Targets
Through the various in vitro assays, a number of specific molecular targets for this compound derivatives have been identified and, in some cases, validated. These targets include:
Enzymes: Bcr-Abl, Histone Deacetylase (HDAC), c-Src kinase, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Factor VIIa, 15-Lipoxygenase-1, and SARS-CoV-2 RdRp. scite.aiijper.orgfarmaciajournal.comresearchgate.netnih.gov
Receptors: NMDA receptor and Cannabinoid receptor 2 (CB2). nih.gov
Ion Channels: SLACK potassium channels and voltage-gated sodium channels (VGSCs). mdpi.comresearchgate.netcore.ac.uk
The diverse range of molecular targets highlights the versatility of the this compound scaffold and its potential for the development of drugs for a wide array of diseases, including cancer, neurodegenerative disorders, infectious diseases, and cardiovascular conditions.
Analysis of Downstream Signaling Pathways and Cellular Processes
The molecular mechanisms underlying the biological activities of this compound and its derivatives are multifaceted, often involving the modulation of key signaling pathways. Research into related phenylacetamide compounds has provided insights into their potential downstream effects. For instance, studies on 2-phenylacetamide (B93265) (PA) have shown its ability to inhibit the MAPK signaling pathway. nih.gov In spontaneously hypertensive rats (SHR), PA treatment led to a significant decrease in the phosphorylation of p44/42, JNK, and p38 MAPK, indicating a suppression of this pathway's activation in the kidneys. nih.gov This inhibition of the MAPK pathway is believed to contribute to the anti-renal fibrosis effects of PA. nih.gov
Furthermore, some phenylacetamide derivatives have been investigated for their role in modulating pathways related to cancer cell proliferation and survival. One study on phenylacetamide-1H-imidazol-5-one variants found that the lead compound, KIM-161, downregulated several kinases, including members of the BRK, FLT, and JAK families. frontiersin.org It also suppressed the signals of ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulated AMPKα1 phosphorylation in HL60 leukemia cells. frontiersin.org This suggests that the anticancer activity of these derivatives may not solely depend on tubulin or Src kinase inhibition but rather on a broader impact on cellular signaling cascades that control cell cycle and apoptosis. frontiersin.org
In the context of neurological disorders, the modulation of neurotransmitter systems is a key aspect. Derivatives of 2-amino-2-phenylacetamide (B42336) have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor and modulate adenosine (B11128) A1 receptors. These actions can influence synaptic plasticity, memory, and neuroprotection. Additionally, some phenylacetamide derivatives have been designed as dual 5-HT1A and 5-HT7 receptor antagonists, which have shown antidepressant-like effects in animal models. plos.org The antidepressant potential of these compounds is often evaluated by their ability to decrease immobility duration in tests like the tail suspension test (TST) and forced swim test (FST). nih.gov
The cellular processes affected by these compounds are diverse. In the context of infectious diseases, derivatives of N-phenylacetamide have been shown to inhibit the growth of plant pathogens like Xanthomonas oryzae. The mechanism can involve the inhibition of bacterial motility, extracellular enzyme secretion, and exopolysaccharide production, all of which are crucial for bacterial virulence. researchgate.net
Studies on Cellular Uptake and Subcellular Distribution (in research models)
The cellular uptake and subcellular distribution of this compound and its analogs are critical for their pharmacological activity. While specific data on the subcellular localization of the parent compound is limited, research on related structures provides valuable insights. For instance, the design of phenylacetamide derivatives often considers factors like hydrophobicity, which influences their ability to cross cellular membranes, including the blood-brain barrier.
Studies on phenylacetamide-1H-imidazol-5-one variants have aimed to improve drug-like properties, including aqueous solubility and plasma protein binding, which are crucial for cellular uptake and distribution. frontiersin.org The lead compound in one study, KIM-161, was profiled for these properties to confirm its potential as a clinical candidate. frontiersin.org
In the context of anticancer activity, understanding the subcellular localization of these compounds is key to identifying their molecular targets. For example, the inhibition of kinases located in the cytoplasm or nucleus would require the compound to efficiently penetrate the cell and reach these compartments. frontiersin.org Similarly, for compounds targeting neurotransmitter receptors, their ability to cross the neuronal membrane and interact with these receptors is paramount.
The development of derivatives often involves modifying the structure to enhance cellular uptake. For example, increasing the hydrophobicity by adding an ethyl group to the amide nitrogen has been explored in derivatives of 2-amino-2-phenylacetamide. Conversely, introducing a basic side chain can enhance water solubility at acidic pH, potentially aiding in drug delivery.
Pre-clinical In Vivo Pharmacological Investigations (Mechanistic and Conceptual Focus)
Evaluation in Animal Models of Neurological Function (e.g., anticonvulsant, antidepressant, antinociceptive studies in rodents)
Derivatives of this compound have been extensively evaluated in rodent models for their potential neurological effects, particularly as anticonvulsants, antidepressants, and antinociceptive agents.
Anticonvulsant Activity: Research has consistently shown that 2-amino-N-benzylacetamide derivatives possess anticonvulsant properties. nih.govjksus.org The maximal electroshock seizure (MES) test in mice is a commonly used model to evaluate this activity. nih.govnih.gov Studies have demonstrated that structural modifications can significantly enhance anticonvulsant efficacy. For instance, the (R)-enantiomer of certain derivatives has been found to be the more active stereoisomer. nih.gov The anticonvulsant activity of these compounds is often compared to established drugs like phenytoin. nih.gov Some derivatives have shown potent and broad-spectrum activity in various seizure models, including the 6 Hz and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov
Antidepressant Activity: The potential antidepressant effects of these compounds have also been investigated in rodent models. nih.gov The forced swim test and tail suspension test are standard behavioral assays used to assess antidepressant-like activity. nih.gov In these tests, a reduction in immobility time is indicative of an antidepressant effect. nih.gov Studies on phenylacetamide derivatives have shown significant antidepressant activity, with some compounds demonstrating better potential than standard drugs like moclobemide, imipramine, and fluoxetine. nih.gov
Antinociceptive Activity: Several derivatives have been evaluated for their pain-relieving properties in animal models of inflammatory and neuropathic pain. nih.govmdpi.com Anticonvulsant drugs are often effective in treating neuropathic pain, and this has prompted the investigation of these compounds for antinociceptive effects. mdpi.com For example, some phenylglycinamide derivatives have demonstrated potent activity in animal models of both inflammatory and neuropathic pain. nih.gov
Below is a table summarizing the neurological activities of selected this compound derivatives in rodent models.
| Compound/Derivative | Animal Model | Neurological Effect | Key Findings |
| (R,S)-α-acetamido-N-benzyl-α-phenylacetamide | Mouse (MES test) | Anticonvulsant | Potent anticonvulsant activity reported. nih.gov |
| (R)-enantiomer of a furanacetamide derivative | Mouse (MES test) | Anticonvulsant | Showed high anticonvulsant activity. nih.gov |
| Phenylacetamide derivatives (VS25) | Albino mice (TST & FST) | Antidepressant | Exhibited higher % decrease in immobility than standard drugs. nih.gov |
| Phenylglycinamide derivative ((R)-KA-104) | Mouse (various seizure and pain models) | Anticonvulsant, Antinociceptive | Potent and broad-spectrum activity. nih.gov |
| Phenylglycinamide derivative ((R)-32) | Mouse (MES, 6 Hz, ivPTZ, PTZ-kindling) | Anticonvulsant | Potent protection against various seizure models. nih.gov |
This table is for illustrative purposes and includes data from studies on various derivatives.
Assessment of Biological Impact in Infectious Disease Models (e.g., antibacterial in plant pathogens)
The antibacterial potential of this compound derivatives has been explored, particularly against plant pathogens. These compounds have shown promise as potential agricultural bactericides.
Studies have demonstrated that derivatives of N-phenylacetamide can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. One notable target is Xanthomonas oryzae, a pathogen that causes bacterial blight in rice. researchgate.net Certain 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety have exhibited excellent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). researchgate.netacs.org
In vivo pot experiments have shown that some of these derivatives can provide significant control efficacies against rice bacterial blight, even superior to some commercial bactericides. researchgate.net The mechanism of action is thought to involve the targeting of proteins like the CRP-like protein (Clp), which is crucial for bacterial virulence. researchgate.netacs.org Inhibition of this protein can lead to reduced bacterial motility, extracellular enzyme secretion, and exopolysaccharide production. researchgate.net
The following table summarizes the antibacterial activity of selected N-phenylacetamide derivatives against plant pathogens.
| Compound/Derivative | Pathogen | Biological Impact | Key Findings |
| N-phenylacetamide derivative | Xanthomonas oryzae | Antibacterial | Effective concentration (EC50) of 156.7 µM reported. |
| 2-oxo-N-phenylacetamide derivative (D14) | Xoo, Xoc | Antibacterial | Showed much better EC50 values than commercial controls. researchgate.netacs.org |
| FccA8R@β‐CD and FccA8R@HP‐β‐CD | Rice bacterial blight | Disease Control | Demonstrated workable control efficacies in pot experiments. researchgate.net |
This table is for illustrative purposes and includes data from studies on various derivatives.
Pharmacodynamic Biomarker Analysis in Research Settings
In the preclinical evaluation of this compound and its derivatives, pharmacodynamic (PD) biomarker analysis plays a crucial role in understanding their in vivo mechanism of action and therapeutic potential. While specific PD biomarker data for the parent compound is not extensively available, studies on related compounds provide a framework for the types of biomarkers that are relevant.
For compounds with neurological activity, PD biomarkers can include changes in neurotransmitter levels or the expression of specific receptors in the brain. In the context of anticonvulsant activity, electroencephalography (EEG) can be used to monitor changes in brain electrical activity in response to drug treatment in animal models of epilepsy. nih.gov
In oncology research, PD biomarkers are used to assess the on-target effects of anticancer agents. For phenylacetamide derivatives that inhibit kinases, analysis of downstream signaling proteins can serve as PD biomarkers. frontiersin.org For example, a reduction in the phosphorylation of proteins like ERK1/2 or STAT2 in tumor tissue following drug administration would indicate target engagement. frontiersin.org
In the field of infectious diseases, the expression of virulence factors by the pathogen can be used as a PD biomarker. researchgate.net For antibacterial agents targeting plant pathogens, a decrease in the production of extracellular polysaccharides or enzymes in infected plant tissue would be a relevant biomarker of drug efficacy. researchgate.net
The identification and validation of robust PD biomarkers are essential for the clinical translation of these compounds. They can help in dose selection, patient stratification, and monitoring of therapeutic response. google.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Identification of Key Pharmacophoric Elements in 2-amino-N-benzyl-2-phenylacetamide Analogs
Pharmacophore modeling is essential for identifying the crucial structural motifs required for a molecule to exert a specific biological effect. For analogs of this compound, several key features have been identified as being critical for their activity.
A common pharmacophoric pattern for anticonvulsant activity includes a nitrogen heteroatomic system, at least one carbonyl group, and one or two phenyl groups. kg.ac.rs More specific models have been developed for various biological targets. For instance, a pharmacophore model for CB2 receptor inverse agonists, which share structural similarities, consisted of one hydrogen-bond acceptor, one hydrogen-bond donor, and four hydrophobic features. nih.gov In the context of HDAC2 inhibitors, another class of compounds with some structural parallels, a pharmacophore model (Hypo1) was generated that included a hydrogen bond donor (HBD), a hydrogen bond acceptor (HBA), a ring aromatic (RA), and a hydrophobic (HY) feature. semanticscholar.org The HBD was mapped by an amino group, the HBA by a phosphonate (B1237965) group, and the aromatic and hydrophobic features by corresponding groups on the molecule. semanticscholar.org
These models highlight the importance of a precise spatial arrangement of hydrogen bonding and hydrophobic interactions for effective binding to biological targets. The core structure of this compound, containing aromatic rings, an amide linkage, and an amino group, provides the necessary scaffold for these key interactions.
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in determining the biological activity of chiral compounds like this compound. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to significant variations in potency and selectivity.
For primary amino acid derivatives (PAADs), a class that includes this compound, the stereochemistry at the C(2)-carbon is crucial for anticonvulsant activity. researchgate.net Specifically, potent anticonvulsant effects are observed for C(2) R-substituted PAADs, where the stereochemistry conforms to that of a D-amino acid ((R)-stereoisomer). researchgate.net This stereoselectivity suggests a specific orientation is required for optimal interaction with the biological target.
Furthermore, studies on related chiral amides have emphasized the importance of stereochemistry in medicinal chemistry, as different enantiomers often exhibit distinct biological activities. For example, in the Paal-Knorr reaction, (R)-2-Amino-2-phenylacetamide retains its configuration, highlighting the stability and importance of the stereocenter. This underscores the necessity of considering and controlling stereochemistry in the design and synthesis of biologically active this compound analogs.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound analogs can be finely tuned by altering the position and nature of substituents on the aromatic rings and other parts of the molecule.
Substitutions on the Phenylacetamide Aromatic Ring: In a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, which are structurally related, substitutions on the phenylacetamide aromatic ring significantly influenced binding affinity for σ1 and σ2 receptors. acs.org
Positional Isomers: For substituents like Cl, Br, F, NO2, and OMe, the selectivity for σ1 receptors followed the trend 3 > 2 ≈ 4, indicating that substitution at the meta-position is generally preferred. acs.org
Electronic Effects: Substitution with electron-donating groups, such as OH, OMe, or NH2, resulted in moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. acs.org Conversely, halogen substitution generally increased affinity for σ2 receptors while maintaining similar σ1 receptor affinity. acs.org
Substitutions on the N-Benzyl Group: In studies of other related heterocyclic compounds, substitutions on a pendant benzyl (B1604629) group also showed a marked effect on activity. For instance, a methoxy (B1213986) group on the benzyl ring imparted higher activity than chlorine, methyl, or bromine substituents in a series of acridone (B373769) analogs. rsc.org
Substituents on the Acetamide (B32628) Moiety: The nature of the group at the C(2) position is also critical. Research on primary amino acid derivatives (PAADs) has shown that anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. researchgate.net
These findings collectively demonstrate that both the electronic properties and the steric bulk of substituents, as well as their position on the molecular scaffold, are key determinants of the biological activity of this compound analogs.
Table 1: Effect of Substituents on Biological Activity of Related Phenylacetamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Substitution Site | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Phenylacetamide Ring (meta) | Cl, Br, F, NO2, OMe | Higher selectivity for σ1 receptors | acs.org |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Phenylacetamide Ring | OH, OMe, NH2 | Moderate σ1 affinity, weak σ2 affinity | acs.org |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Phenylacetamide Ring | Halogens | Increased σ2 affinity | acs.org |
| Acridone Analogs | Pendant Benzyl Group | Methoxy | Higher activity than Cl, Me, Br | rsc.org |
| Primary Amino Acid Derivatives | C(2)-Carbon | Hydrocarbon | Potent anticonvulsant activity | researchgate.net |
Development of QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on this compound derivatives to predict their anticonvulsant properties. woarjournals.orgresearchgate.netjksus.org
The development of a robust QSAR model begins with the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. For this compound and its analogs, these descriptors are typically derived from computational chemistry methods.
The molecular structures are first optimized using quantum chemical methods like Density Functional Theory (DFT) at the B3LYP/631G** level or semi-empirical methods like PM3 and PM6. kg.ac.rsresearchgate.netjksus.org From these optimized geometries, a wide range of descriptors are calculated, including:
0D Descriptors (Constitutional): These relate to the basic molecular formula and constitution. kg.ac.rs
2D Descriptors (Topological): These describe the connectivity of atoms, such as the Kier shape index (Kier2) and topological electronic index (TE). woarjournals.orgresearchgate.net
3D Descriptors (Geometrical and Quantum Chemical): These relate to the three-dimensional structure and electronic properties of the molecule. Examples include:
Electronic Descriptors: HOMO-LUMO energy gap (Δ), electrophilicity index (Ω), and the x-component of the molecular dipole moment (dx). researchgate.netjksus.org
RDF Descriptors: Radial Distribution Function descriptors like RDF50s, which are weighted by atomic Sanderson electronegativities. woarjournals.org
Charge Descriptors: Square root of the sum of square of charges on all hydrogen (QH) and nitrogen (QN) atoms. researchgate.net
Steric/Shape Descriptors: Square of ovality (F²). researchgate.net
One study identified that the anticonvulsant activity of N-benzylacetamide analogues primarily depends on the Kier2, RDF50s, AATS4i, and VE2_D descriptors. woarjournals.org Another study on 2-amino-N-benzylacetamide derivatives found that descriptors such as the x-component of the molecular dipole moment (dx), HOMO-LUMO energy gap (Δ), electrophilicity index (Ω), square of ovality (F²), anisotropy of the polarizability (β²), topological electronic index (TE), and charge-related descriptors (QH and QN) were influential. researchgate.net
A crucial step in QSAR modeling is rigorous statistical validation to ensure the model is robust, reliable, and has good predictive power. This involves both internal and external validation techniques.
Internal Validation: Internal validation assesses the stability and robustness of the model using the training set data. A common method is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q² or R²cv). woarjournals.orgmdpi.com A QSAR model is generally considered acceptable if Q² > 0.5. mdpi.com For a model of 2-amino-N-benzylacetamide derivatives, a high Q² value of 0.9036 was reported, indicating excellent internal predictive power. researchgate.net
External Validation: External validation evaluates the model's ability to predict the activity of compounds not used in the model's development (the test set). The predictive capability is often measured by the predicted square correlation coefficient for the test set (R²pred). woarjournals.org An R²pred value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com
A QSAR model for N-benzylacetamide analogues showed a correlation coefficient (R) of 0.92, explaining up to 92% of the variance in the activity of the compounds. woarjournals.org Another robust model for 2-amino-N-benzylacetamide derivatives demonstrated the following statistical quality parameters: R² = 0.9270, R²adj = 0.9178, Q² = 0.9036, and R²pred = 0.7406. researchgate.netjksus.org These strong statistical metrics indicate that the developed QSAR models are reliable and can be effectively used to predict the anticonvulsant activity of new, untested compounds within their applicability domain. jksus.org
Table 2: Statistical Parameters of a QSAR Model for 2-amino-N-benzylacetamide Derivatives This table is interactive. You can sort and filter the data.
| Statistical Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.9270 | High goodness of fit | researchgate.netjksus.org |
| R²adj (Adjusted R²) | 0.9178 | High goodness of fit, adjusted for number of descriptors | researchgate.netjksus.org |
| Q² (LOO Cross-Validation) | 0.9036 | Excellent internal predictive power | researchgate.netjksus.org |
| R²pred (External Validation) | 0.7406 | Good external predictive power | researchgate.netjksus.org |
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comactapharmsci.com This method is crucial in drug design for forecasting how a ligand, such as 2-amino-N-benzyl-2-phenylacetamide, might interact with a biological target, typically a protein or enzyme.
Research Findings: Studies on structurally similar phenylacetamide and N-benzylacetamide derivatives frequently employ molecular docking to investigate their potential as anticonvulsant, anticancer, or enzyme-inhibiting agents. researchgate.netresearchgate.netresearchgate.net For instance, docking studies on N-phenylacetamide derivatives have identified key interactions with the GABA-A receptor, a target for antiepileptic drugs. tandfonline.comresearchgate.net These studies often reveal that the molecule's amide group can form critical hydrogen bonds with amino acid residues like arginine in the receptor's active site, while the phenyl and benzyl (B1604629) groups engage in hydrophobic or π-π stacking interactions. semanticscholar.org
When applied to this compound, docking simulations would likely predict its binding mode within a target like the GABA-A receptor or human tyrosinase. mdpi.comtandfonline.com The simulation would calculate a binding affinity score (typically in kcal/mol), which indicates the strength of the interaction. Lower binding energy values suggest a more stable and favorable interaction.
Illustrative Molecular Docking Data for this compound Analogs:
| Target Protein | Analog Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| GABA-A Receptor | N-phenylacetamide derivative | -8.5 | ARG 120, THR 202 | Hydrogen Bond, Hydrophobic |
| Human Tyrosinase (hTYR) | Furan-1,3,4-oxadiazole N-phenylacetamide | -13.3 | HIS 244, SER 282 | Hydrogen Bond, π-π Stacking |
| Thymidylate Kinase (TMK) | Benzylidene amino phenyl acetamide (B32628) | -3.27 | ARG 48, PHE 66 | Hydrogen Bond, π-π Stacking |
| α-glucosidase | Phthalimide-triazole-N-phenylacetamide | -9.5 | ASP 215, ARG 442 | Hydrogen Bond, Electrostatic |
Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations are performed to analyze the stability of the predicted ligand-protein complex over time. acs.org MD simulations model the physical movements of atoms and molecules, providing a view of the dynamic evolution of the system. nih.govyoutube.com
An MD simulation of this compound bound to a target would provide insights into the durability of its interactions and any conformational changes the protein might undergo to accommodate the ligand.
Illustrative MD Simulation Stability Data:
| Complex | Simulation Length (ns) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) | Binding Free Energy (MM/GBSA, kcal/mol) |
|---|---|---|---|---|
| hTYR-BF5 Complex | 100 | ~2.5 | > 80% | -75.4 |
| TMK-Ligand Complex | 100 | ~2.2 | > 90% | -65.8 |
| GFRα1-BT13 Complex | 50 | ~1.5 | Maintained | Not Reported |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. tandfonline.comtandfonline.com These calculations provide information about the distribution of electrons, orbital energies, and molecular reactivity.
Research Findings: For N-benzylacetamide and phenylacetamide derivatives, DFT studies have been instrumental in Quantitative Structure-Activity Relationship (QSAR) models. woarjournals.orgtandfonline.comtandfonline.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to determine the molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic reactions or intermolecular interactions. mdpi.com For this compound, the amino group and amide oxygen would likely be identified as key nucleophilic sites. science.gov
Illustrative Quantum Chemical Descriptor Data:
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| N-phenylacetamide (PAA) | -6.50 | -0.85 | 5.65 | 3.75 |
| N-(4-hydroxyphenyl) acetamide (HPAA) | -5.95 | -0.90 | 5.05 | 5.20 |
| N-(4-methoxyphenyl) acetamide (MPAA) | -5.80 | -0.75 | 5.05 | 5.60 |
| N-(4-bromophenyl) acetamide (BPAA) | -6.40 | -1.25 | 5.15 | 5.10 |
De Novo Drug Design and Virtual Screening Methodologies Utilizing this compound Scaffolds
The core structure of this compound can serve as a "scaffold" for designing new molecules. nih.gov De novo design software builds new molecules from scratch or by modifying existing scaffolds, while virtual screening computationally tests large libraries of compounds for their potential to bind to a target. nih.govnih.gov
Research Findings: The N-benzyl-phenylacetamide scaffold is a common feature in libraries for virtual screening against various targets. nih.govucy.ac.cy Researchers start with this core and computationally add different functional groups to the phenyl or benzyl rings to create a virtual library. This library is then "screened" by docking all the virtual compounds into the target's active site. mdpi.com This process can identify novel derivatives with potentially improved binding affinity or better pharmacokinetic properties. For example, a virtual screen of furan-1,3,4-oxadiazole tethered to N-phenylacetamide identified derivatives with significantly higher binding affinities for human tyrosinase than the standard inhibitor. mdpi.com
Cheminformatics and Machine Learning Applications in Derivative Discovery
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov Machine learning, a subset of artificial intelligence, can build predictive models from this data.
Research Findings: Quantitative Structure-Activity Relationship (QSAR) is a classic cheminformatics technique used extensively on N-benzylacetamide and related derivatives. woarjournals.orgtandfonline.comjksus.org QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activity. jksus.org For a series of 2-amino-N-benzylacetamide derivatives, a QSAR model was developed that could predict anticonvulsant activity based on calculated molecular descriptors. jksus.orgresearchgate.net
Modern machine learning algorithms, like graph neural networks, are now being used to create more sophisticated models that can better capture the complex, non-linear relationships between a molecule's 3D structure and its activity, an approach that could be powerfully applied to discover new derivatives of this compound. researchgate.net
Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., HPLC, GC, Chiral LC)
Chromatographic methods are fundamental for separating 2-amino-N-benzyl-2-phenylacetamide from reaction precursors, byproducts, and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of the compound.
For the critical task of separating the enantiomers, Chiral Liquid Chromatography (Chiral LC) is employed. This is essential as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. In the case of (S)-2-amino-N-benzyl-2-phenylacetamide, enantiomeric purity has been determined using Marfey's reagent, followed by analysis using flash column chromatography. ucl.ac.uk
Table 1: Reported Chromatographic Methods for Related Compounds
| Technique | Stationary Phase/Column | Mobile Phase | Application |
|---|---|---|---|
| Chiral HPLC | Chiralpak®AD | n-heptane-isopropanol with 0.1% trifluoroacetic acid | Enantiomeric separation |
| Chiral HPLC | DIACEL Chiralcel OD-H | n-hexane/2-propanol (90/10) | Enantiomeric separation |
| Chiral LC | ChiroSil RCA(+) and SCA(-) | Methanol/water with sulfuric acid | Enantiomeric separation of primary amines |
This table presents examples of chromatographic conditions used for the separation of similar chiral amines and amides, illustrating common approaches in the field.
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For the hydrochloride salt of (2S)-2-amino-N-benzyl-2-phenylacetamide, ¹H NMR data has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). google.comgoogle.com
Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this type of molecule. ESI-MS data for (S)-2-amino-N-benzyl-2-phenylacetamide has shown a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 240.3. rsc.org The hydrochloride salt of the compound has been observed at m/z 241.4 [M+H]⁺. tandfonline.com
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of (S)-2-amino-N-benzyl-2-phenylacetamide shows characteristic absorption bands corresponding to the vibrations of its chemical bonds. rsc.org
Table 2: Key Spectroscopic Data for (S)-2-amino-N-benzyl-2-phenylacetamide
| Technique | Method/Conditions | Key Observations |
|---|---|---|
| ¹H NMR | DMSO-d₆ | Presence of signals corresponding to aromatic and aliphatic protons. |
| Mass Spectrometry | ESI-MS | [M+H]⁺ at m/z 240.3 rsc.org and 241.4 (HCl salt). tandfonline.com |
| Infrared (IR) | KBr | νₘₐₓ (cm⁻¹): 3332 (N-H stretch), 2893 (C-H stretch), 1667 (C=O amide I band), 1540 (N-H bend, amide II band). rsc.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice. For chiral molecules like this compound, X-ray crystallography can confirm the absolute configuration of a specific enantiomer. While crucial for detailed structural analysis, published single-crystal X-ray diffraction data for this compound was not identified in the conducted research. The use of this technique would be a necessary step in the comprehensive solid-state characterization of this compound.
Advanced Analytical Techniques for Metabolite Identification in Research Models
In preclinical research, understanding the metabolic fate of a compound is critical. Advanced analytical techniques, particularly hyphenated methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the identification of metabolites in biological matrices like plasma, urine, and tissue homogenates from research models.
The process typically involves administering the compound to an in vivo or in vitro model system. Samples are then collected, prepared, and analyzed by LC-MS/MS. The liquid chromatography component separates the parent compound from its metabolites, which are then ionized and detected by the mass spectrometer. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. While these methods are standard in drug metabolism studies, specific research detailing the metabolic profile of this compound was not found. woarjournals.org
Future Research Directions and Emerging Opportunities for 2 Amino N Benzyl 2 Phenylacetamide
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
The advancement of chemical synthesis methodologies offers significant opportunities for the production of 2-amino-N-benzyl-2-phenylacetamide in a more efficient, cost-effective, and environmentally friendly manner. Traditional synthesis often involves the reaction of benzylamine (B48309) with derivatives of phenylacetic acid. ontosight.ai However, future research is poised to move beyond these conventional methods.
Unconventional synthetic strategies such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry present promising alternatives. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and reduce side-product formation. thieme-connect.com Continuous flow synthesis offers benefits in terms of safety, scalability, and process control. thieme-connect.comrsc.orgbenthamdirect.com This method is particularly advantageous for managing reaction intermediates that may be hazardous, as it keeps their concentrations low at any given time. thieme-connect.com
A key focus for future synthetic exploration is the incorporation of "green chemistry" principles. This includes the use of bio-derived solvents, solvent-free reaction conditions, and the development of recyclable catalysts to minimize environmental impact. benthamdirect.comresearchgate.net Research into novel catalytic systems, such as nano-catalysts or biocatalysts, could also pave the way for more selective and efficient amide bond formations. researchgate.net
| Methodology | Key Advantages | Potential Application for this compound | References |
| Conventional Batch Synthesis | Well-established procedures. | Baseline method for comparison. | ontosight.ai |
| Microwave-Assisted Synthesis (MAOS) | Reduced reaction times, potential for higher yields, improved process control. | Faster and more efficient production cycles. | thieme-connect.comresearchgate.net |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. | Safer large-scale production and streamlined multi-step syntheses. | thieme-connect.comrsc.orgbenthamdirect.comacs.org |
| Green Catalysis | Reduced environmental impact, use of recyclable materials, often milder reaction conditions. | Development of an environmentally sustainable manufacturing process. | benthamdirect.comresearchgate.net |
Discovery of Novel Biological Targets and Therapeutic Areas (Conceptual)
While this compound is noted for its anticonvulsant activity, its structural features suggest a broader therapeutic potential that is largely unexplored. The phenylacetamide scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Future research should conceptually explore novel biological targets and therapeutic applications beyond its current profile.
Anticancer Potential: Phenylacetamide derivatives have demonstrated promising results as anticancer agents, showing antiproliferative effects against various cancer cell lines, including prostate, breast, and colon cancer. nih.govfrontiersin.orgnih.govtbzmed.ac.irresearchgate.netnih.gov The mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. tbzmed.ac.ir Research could investigate the activity of this compound against a panel of cancer cell lines and explore its potential to inhibit targets like specific kinases or modulate pathways such as p38 MAPK, which is implicated in cancer cell proliferation. frontiersin.orgmedchemexpress.com
Anti-inflammatory Properties: The phenylacetamide core is also present in compounds with known anti-inflammatory effects. medchemexpress.comnih.govgoogle.commdpi.comsciensage.info Future studies could assess the ability of this compound to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This could open up therapeutic possibilities in chronic inflammatory diseases.
Other CNS Disorders: Given its established entry into the central nervous system (CNS), exploring its utility in other neurological conditions such as neurodegenerative diseases or neuropathic pain is a logical next step. Its action on CNS targets could potentially be repurposed or refined for these indications.
| Therapeutic Area | Rationale / Related Findings | Potential Targets/Mechanisms | References |
| Oncology | Phenylacetamide derivatives show cytotoxicity against multiple cancer cell lines. | Kinase inhibition (e.g., Src, FLT, JAK), apoptosis induction, p38 MAPK pathway modulation. | nih.govfrontiersin.orgtbzmed.ac.irmedchemexpress.com |
| Inflammation | The phenylacetamide scaffold is found in various anti-inflammatory agents. | Inhibition of COX/LOX pathways, modulation of inflammatory cytokines. | medchemexpress.comnih.gov |
| Neuroprotection | Known CNS activity provides a basis for exploring other neurological applications. | Modulation of neuronal ion channels, receptors, or signaling pathways involved in neurodegeneration. | |
| Infectious Diseases | The core structure has been investigated for antimicrobial properties. | Inhibition of essential bacterial enzymes or disruption of cell wall integrity. | ontosight.ai |
Integration of Artificial Intelligence and Robotic Automation in Compound Synthesis and Screening
Development of Prodrug Strategies for Enhanced Delivery to Specific Biological Compartments (in research contexts)
For a CNS-active compound like this compound, a key challenge is efficient transport into the brain. Prodrug strategies can be designed to exploit endogenous transport systems at the BBB. nih.govmdpi.com One promising approach is the conjugation of the parent molecule to amino acids. nih.gov Such amino acid prodrugs can be recognized and transported by specific carriers, such as the Large Amino Acid Transporter (LAT1), which is expressed on the BBB. nih.gov This can lead to enhanced brain uptake compared to the parent drug. nih.gov
Furthermore, amino acid prodrugs can improve aqueous solubility, which is beneficial for formulation, and can be designed for targeted release in specific tissues or organs where certain enzymes are more abundant. nih.govtandfonline.comresearchgate.net Research into various amino acid promoieties for this compound could identify candidates with optimal stability, transport, and bioconversion characteristics for research applications. tandfonline.commdpi.com
Addressing Challenges in Structure-Based Design and Lead Optimization
Lead optimization is the iterative process of modifying a biologically active compound to improve its therapeutic properties. For this compound, this process would involve addressing several key challenges to advance it from a lead compound to a potential drug candidate.
A primary challenge is enhancing potency and selectivity. While the compound has known anticonvulsant activity, its precise molecular target may not be fully elucidated. Structure-based design, aided by techniques like X-ray crystallography and computational modeling, would be essential to understand how the molecule binds to its target. This knowledge allows for rational modifications to improve binding affinity and, crucially, selectivity for the desired target over off-targets, thereby reducing the potential for side effects.
Another significant hurdle is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A successful drug must not only be potent but also possess good metabolic stability, appropriate solubility, and the ability to reach its target site in sufficient concentrations. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are conducted to understand how different chemical modifications affect both the biological activity and the pharmacokinetic profile. researchgate.netksu.edu.sa For instance, modifications might be made to the phenyl or benzyl (B1604629) rings to block sites of metabolic degradation or to fine-tune lipophilicity for better absorption and brain penetration. nih.govacs.org
Q & A
Q. Basic Research Focus
- Melting Point Analysis : Sharp melting ranges (±2°C) indicate purity.
- Combined HPLC-UV/HRMS : Detect impurities <0.1% (e.g., unreacted aniline).
- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (±0.3%) .
What are the limitations of current synthetic methods for introducing heterocyclic moieties (e.g., benzimidazole) into this compound?
Advanced Research Focus
Challenges include:
- Regioselectivity : Competing substitution at multiple reactive sites (e.g., benzimidazole NH vs. aryl chloride).
- Coupling Efficiency : Low yields in Ullmann or Buchwald-Hartwig aminations.
Solutions: Use Pd/Xantphos catalysts for C-N bond formation or microwave-assisted synthesis to enhance reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
